

# physical and chemical properties of "3-O-cis-p-Coumaroylmaslinic acid"

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## Compound of Interest

Compound Name: 3-O-cis-p-Coumaroylmaslinic acid

Cat. No.: B12385989

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## An In-Depth Technical Guide to 3-O-cis-p-Coumaroylmaslinic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-O-cis-p-Coumaroylmaslinic acid** is a naturally occurring pentacyclic triterpenoid that has garnered significant interest within the scientific community.[1][2] Isolated from the leaves of *Miconia albicans*, this compound exhibits a range of promising biological activities, including enzyme inhibition and antimicrobial effects.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of **3-O-cis-p-Coumaroylmaslinic acid**, detailed experimental protocols for its analysis, and insights into its potential mechanisms of action.

### Physical and Chemical Properties

**3-O-cis-p-Coumaroylmaslinic acid** is a complex organic molecule with the molecular formula C<sub>39</sub>H<sub>54</sub>O<sub>6</sub>. [3] Its structure consists of a maslinic acid core, a pentacyclic triterpene, esterified with a cis-p-coumaric acid moiety at the C-3 position. The presence of both a hydrophilic carboxylic acid group and a large lipophilic triterpenoid structure gives the molecule amphipathic properties, influencing its solubility and biological interactions.

**Table 1: Physical and Chemical Properties of 3-O-cis-p-Coumaroylmaslinic Acid**

Property	Value	Source
Molecular Formula	C39H54O6	
Molecular Weight	618.8 g/mol	
Melting Point	278 - 282 °C	
Appearance	Solid	
LogP (calculated)	8.8	
Hydrogen Bond Donor Count	3	
Hydrogen Bond Acceptor Count	6	
Rotatable Bond Count	5	

While detailed experimental spectroscopic data for **3-O-cis-p-coumaroylmaslinic acid** is not readily available in public databases, the structural elucidation of similar compounds relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The following represents typical chemical shift ranges for the key functional groups present in the molecule, based on data for cis-p-hydroxycinnamic acid and maslinic acid derivatives.

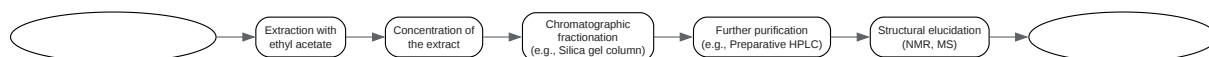
**Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shift Ranges**

Group	Predicted $^1\text{H}$ NMR (ppm)	Predicted $^{13}\text{C}$ NMR (ppm)
Maslinic Acid Core		
Methyl Groups ( $\text{CH}_3$ )	0.7 - 1.3	15 - 30
Methylene Groups ( $\text{CH}_2$ )	1.0 - 2.5	20 - 45
Methine Groups ( $\text{CH}$ )	1.0 - 3.0	35 - 60
Olefinic Proton (H-12)	~5.3	~122 (C-12), ~144 (C-13)
Carboxylic Acid ( $\text{COOH}$ )	10 - 12	175 - 185
cis-p-Coumaroyl Moiety		
Olefinic Protons	5.7 - 6.8 (d, $J \approx 13$ Hz)	115 - 145
Aromatic Protons	6.7 - 7.4 (d, $J \approx 8.5$ Hz)	115 - 160
Phenolic Hydroxyl ( $\text{OH}$ )	9 - 10	-
Ester Carbonyl ( $\text{C=O}$ )	-	165 - 170

## Experimental Protocols

### Isolation of 3-O-cis-p-Coumaroylmaslinic Acid from *Miconia albicans*

The primary source of **3-O-cis-p-Coumaroylmaslinic acid** is the leaves of *Miconia albicans*. A general workflow for its isolation and purification is outlined below.



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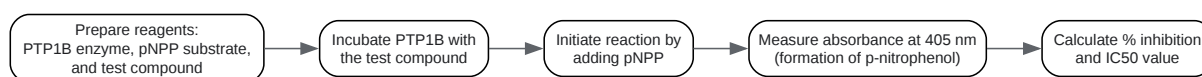
**Figure 1:** General workflow for the isolation of **3-O-cis-p-Coumaroylmaslinic acid**.

Methodology:

- **Extraction:** The dried and powdered leaves of *Miconia albicans* are extracted with a suitable organic solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of secondary metabolites.
- **Concentration:** The solvent is removed from the crude extract under reduced pressure to yield a concentrated residue.
- **Fractionation:** The concentrated extract is subjected to column chromatography, typically using silica gel as the stationary phase. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to separate the components of the extract into different fractions.
- **Purification:** Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified using techniques like preparative high-performance liquid chromatography (HPLC).
- **Structural Elucidation:** The purity and structure of the isolated compound are confirmed using spectroscopic methods, primarily  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry (MS).

## PTP1B Inhibition Assay

Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme in the insulin signaling pathway, and its inhibition is a therapeutic target for type 2 diabetes. **3-O-cis-p-Coumaroylmaslinic acid** has been identified as a potent inhibitor of PTP1B with an  $\text{IC}_{50}$  of  $0.46\ \mu\text{M}$ . A common method to assess PTP1B inhibitory activity is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.



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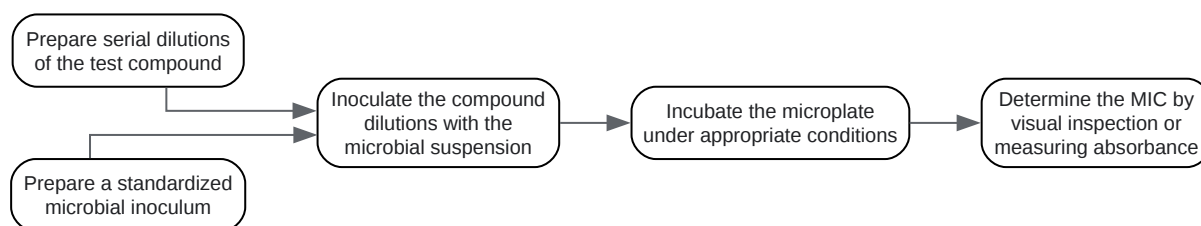
**Figure 2:** Workflow for the PTP1B inhibition assay.

Methodology:

- **Reagent Preparation:** Prepare a solution of recombinant human PTP1B enzyme in a suitable buffer (e.g., Tris-HCl with DTT and EDTA). Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), and serial dilutions of the test compound (**3-O-cis-p-Coumaroylmaslinic acid**).
- **Incubation:** In a 96-well plate, add the PTP1B enzyme solution to wells containing different concentrations of the test compound or a vehicle control. Incubate for a short period to allow for binding.
- **Reaction Initiation:** Add the pNPP solution to each well to start the enzymatic reaction.
- **Absorbance Measurement:** The enzymatic hydrolysis of pNPP by PTP1B produces p-nitrophenol, which has a yellow color. The absorbance is measured at 405 nm over time using a microplate reader.
- **Data Analysis:** The rate of the reaction is determined from the change in absorbance. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC<sub>50</sub> value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

## Antimicrobial Susceptibility Testing

**3-O-cis-p-Coumaroylmaslinic acid** has demonstrated antimicrobial activity against Gram-positive bacteria and yeasts. The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.



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**Figure 3:** Workflow for the broth microdilution antimicrobial susceptibility assay.

#### Methodology:

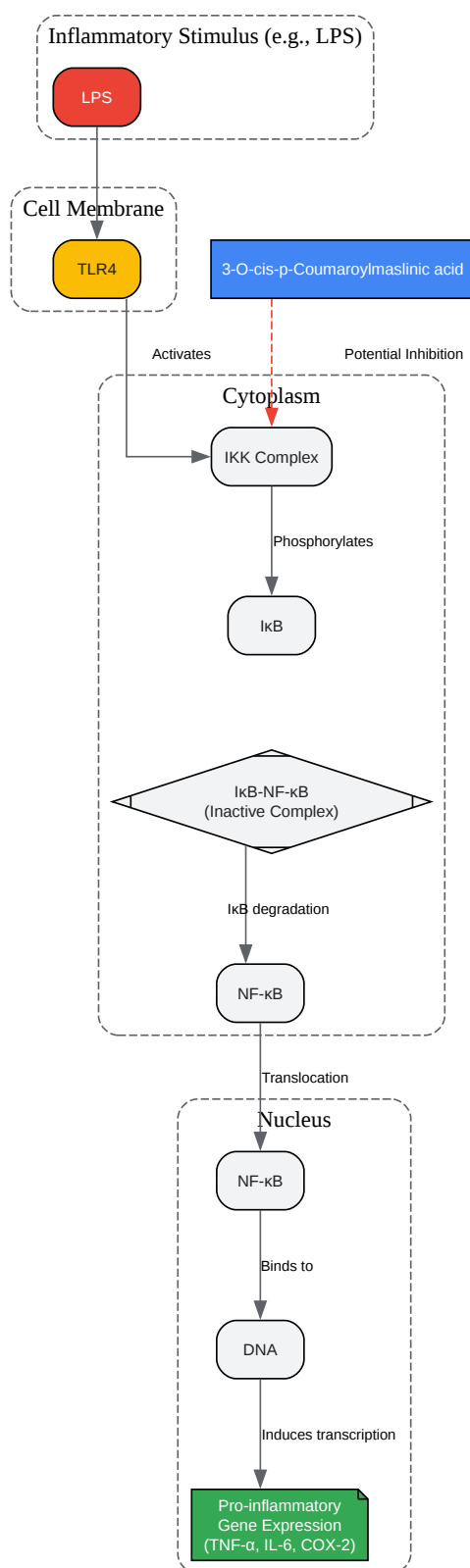
- **Preparation of Test Compound:** A stock solution of **3-O-cis-p-Coumaroylmaslinic acid** is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeast) in a 96-well microtiter plate.
- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared to a specific cell density (e.g.,  $5 \times 10^5$  CFU/mL).
- **Inoculation:** Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism in medium without the compound) and negative (medium only) controls are also included.
- **Incubation:** The microtiter plate is incubated under conditions optimal for the growth of the microorganism (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection for turbidity or by measuring the optical density at 600 nm.

## Potential Signaling Pathways

While direct experimental evidence for the effect of **3-O-cis-p-Coumaroylmaslinic acid** on specific signaling pathways is limited, the known biological activities of its constituent parts, maslinic acid and p-coumaric acid, as well as other related triterpenoids, suggest potential involvement in key cellular signaling cascades, particularly those related to inflammation and cancer.

## Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Aberrant NF-κB activation is implicated in many inflammatory diseases. Many natural products, including triterpenoids and phenolic acids, have been shown to inhibit this pathway. The p-coumaric acid moiety, in particular, has been reported to suppress NF-κB activation.



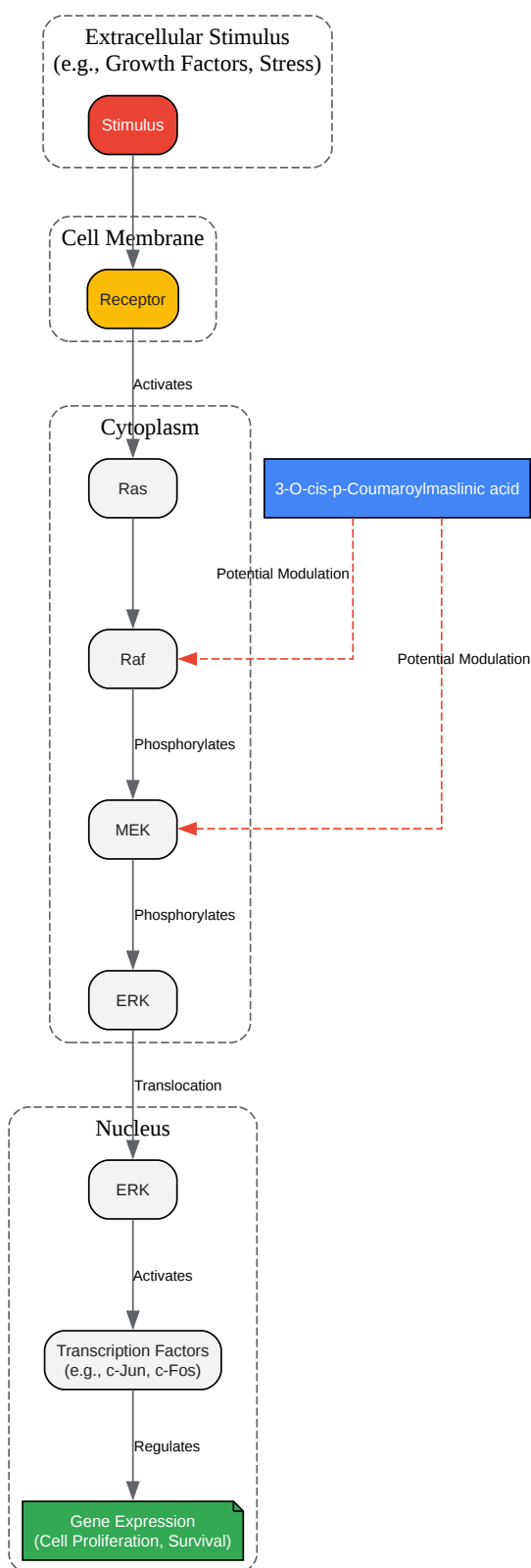
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**Figure 4:** Postulated inhibitory effect on the NF-κB signaling pathway.

## Potential Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. The parent compound, maslinic acid, has been shown to exert anticancer effects, and p-coumaric acid has also been implicated in modulating MAPK signaling.





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